molecular formula C4H3I2N3 B13013050 3,5-Diiodopyrazin-2-amine CAS No. 91416-89-6

3,5-Diiodopyrazin-2-amine

Cat. No.: B13013050
CAS No.: 91416-89-6
M. Wt: 346.90 g/mol
InChI Key: OGFNUHFOAGNFGY-UHFFFAOYSA-N
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Description

Significance of Pyrazine (B50134) and Aminopyrazine Scaffolds in Chemical Sciences

The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-arrangement, is a cornerstone in the field of heterocyclic chemistry. mdpi.comeurekaselect.com This structural motif is not only prevalent in naturally occurring compounds but also serves as a fundamental building block in the synthesis of a wide array of commercially and scientifically important molecules. eurekaselect.comtandfonline.com Pyrazine and its derivatives, particularly aminopyrazines, are of significant interest due to their diverse biological activities, which include anticancer, antibacterial, anti-inflammatory, and antioxidant properties. tandfonline.commdpi.com

The versatility of the pyrazine nucleus has led to its incorporation into numerous clinically approved drugs, highlighting its importance in medicinal chemistry. mdpi.comnih.gov For instance, pyrazinamide (B1679903) is a frontline antitubercular agent, while bortezomib (B1684674) is a key therapeutic for multiple myeloma. mdpi.com The presence of the pyrazine ring is crucial for the biological efficacy of these compounds. eurekaselect.comnih.gov Furthermore, computational studies have affirmed the favorability of the pyrazine scaffold in drug-target interactions, encouraging its continued use in modern drug design campaigns. mdpi.com Aminopyrazine derivatives, in particular, are recognized as valuable frameworks for developing novel therapeutic agents and functional materials. researchgate.netnih.gov

Overview of Halogenated Pyrazine Derivatives

Halogenation of the pyrazine ring introduces significant changes to its electronic properties and reactivity, often enhancing its biological activity. Halogens act as electron-withdrawing groups, which can modulate the pharmacological profile of the parent molecule. mdpi.comresearchgate.net Consequently, halogenated pyrazine derivatives have been extensively investigated, leading to the development of compounds with potent antimicrobial and anticancer activities. mdpi.comnih.gov

The introduction of halogen atoms, such as chlorine, bromine, or iodine, provides synthetic handles for further molecular elaboration through various cross-coupling reactions. This strategic functionalization allows for the construction of complex molecular architectures. Research into halogenated pyrazine-based chalcones has demonstrated their potential as antimicrobial drugs, with some derivatives showing significant inhibitory effects against various bacterial and fungal strains. mdpi.comnih.gov The specific placement and nature of the halogen substituents are critical in determining the potency and selectivity of these compounds.

Rationale for Research on 3,5-Diiodopyrazin-2-amine

The compound this compound presents a unique combination of structural features that make it a compelling target for chemical research. The presence of two iodine atoms and an amine group on the pyrazine core suggests a rich and varied reactivity profile, offering opportunities for the synthesis of novel heterocyclic systems and coordination complexes.

While the iodine atoms in this compound are not on adjacent carbon atoms (vicinal), the term can be used to describe the relationship between the 2-amino group and the 3-iodo substituent. This arrangement, a 2-amino-3-halo-heterocycle, is known to possess a distinctive reactivity. The two iodine atoms at the 3- and 5-positions serve as excellent leaving groups in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the selective introduction of a wide range of substituents, providing a pathway to diverse and complex pyrazine derivatives. The differential reactivity of the two C-I bonds, influenced by the electronic effects of the adjacent amino group, could potentially allow for sequential and site-selective functionalization.

The amine group at the C2 position plays a pivotal role in modulating the electronic landscape and reactivity of the pyrazine ring. It is an electron-donating group, which influences the regioselectivity of electrophilic substitution reactions and alters the reactivity of the adjacent iodine atom.

Moreover, the amine functionality, in conjunction with the pyrazine ring nitrogen, can act as a bidentate or monodentate ligand in coordination chemistry. rsc.orgmdpi.com Aminopyrazine derivatives have been shown to form stable coordination polymers and complexes with various transition metals. rsc.orgacs.org The resulting metal complexes have potential applications in catalysis, materials science, and as therapeutic agents. The specific coordination behavior of this compound would be influenced by the steric and electronic effects of the two bulky iodine substituents.

To fully appreciate the unique chemical nature of this compound, it is instructive to compare it with analogous dihalogenated pyridines and other pyrazines.

Electronic Properties: Pyrazine is a less basic molecule (pKa ≈ 0.65) compared to pyridine (B92270) (pKa ≈ 5.2) due to the presence of a second electron-withdrawing nitrogen atom. mdpi.com This difference in basicity affects their reactivity and their ability to act as ligands. Pyrazine's symmetric structure results in a zero dipole moment, which contrasts with the significant dipole moment of pyridine. mdpi.com Theoretical studies show that the introduction of nitrogen atoms into an aromatic ring alters the HOMO-LUMO energy gap, which in turn affects the molecule's electronic properties and reactivity. iiste.orgresearchgate.net

Reactivity and Ionization: The presence of two nitrogen atoms in the pyrazine ring significantly perturbs the molecule's electronic dynamics compared to pyridine. unl.edu Studies have shown that pyrazine has a greater tendency to form a stable doubly-charged ion under intense-field ionization conditions than pyridine. unl.edu This suggests a fundamental difference in the electronic structure and stability of the respective cationic species.

Coordination Chemistry: Both pyridine and pyrazine derivatives are widely used as ligands in coordination chemistry. acs.org However, the presence of two nitrogen atoms in pyrazine allows it to act as a bridging ligand between two metal centers, a coordination mode not possible for pyridine. The electronic differences between the two heterocycles also influence the properties of the resulting metal complexes, such as their photophysical and electrochemical characteristics.

Table 1: Comparison of Fundamental Properties of Pyridine and Pyrazine

PropertyPyridinePyrazine
Chemical FormulaC5H5NC4H4N2
Molar Mass79.10 g/mol80.09 g/mol
AppearanceColorless liquidWhite crystalline solid
pKa (of conjugate acid)~5.2~0.65 mdpi.com
Dipole Moment~2.2 D0 D mdpi.com
Boiling Point115 °C115 °C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91416-89-6

Molecular Formula

C4H3I2N3

Molecular Weight

346.90 g/mol

IUPAC Name

3,5-diiodopyrazin-2-amine

InChI

InChI=1S/C4H3I2N3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8)

InChI Key

OGFNUHFOAGNFGY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)N)I)I

Origin of Product

United States

Synthetic Methodologies for 3,5 Diiodopyrazin 2 Amine and Its Precursors

Direct Iodination Strategies

Direct iodination involves the substitution of hydrogen atoms on the pyrazine (B50134) ring with iodine through an electrophilic aromatic substitution mechanism. The feasibility and outcome of this approach are heavily influenced by the choice of iodinating agent, reaction conditions, and the electronic properties of the substrate.

Electrophilic Iodination of Aminopyrazines

The amino group at the C-2 position of 2-aminopyrazine (B29847) is a potent activating group, which electronically enriches the pyrazine ring and directs incoming electrophiles to the ortho (C-3) and para (C-5) positions. However, iodine itself (I₂) is the least reactive of the halogens in electrophilic aromatic substitution, often requiring activation or the use of more potent iodinating reagents. commonorganicchemistry.comacsgcipr.org

Common electrophilic iodinating agents applicable to this transformation include:

N-Iodosuccinimide (NIS): A mild and effective source of electrophilic iodine, often used with a catalytic amount of acid to enhance its reactivity. organic-chemistry.orgdntb.gov.ua

Molecular Iodine (I₂): Typically used in conjunction with an oxidizing agent (e.g., H₂O₂, nitric acid) to generate a more powerful electrophilic species, such as the iodonium (B1229267) ion (I⁺). mdpi.com

Iodine Monochloride (ICl): A more polarized and thus more reactive iodinating agent than molecular iodine.

The reaction of 2-aminopyrazine with these reagents can lead to a mixture of mono- and di-iodinated products. Studies on the halogenation of 2-aminopyrazine have shown that iodination can be achieved, although sometimes with poor yields compared to chlorination or bromination. researchgate.net The control over the degree of substitution is a critical challenge in these reactions.

Table 1: Common Electrophilic Iodinating Systems
Reagent SystemDescriptionTypical ConditionsReference(s)
NIS / Acid CatalystN-Iodosuccinimide activated by a proton source.Acetonitrile (B52724) or other polar aprotic solvent, room temperature. organic-chemistry.orgdntb.gov.ua
I₂ / OxidantMolecular iodine with an oxidizing agent to generate I⁺ in situ.Aqueous or alcoholic solvents, often with heating. mdpi.com
IClIodine monochloride as a pre-formed, polarized iodinating agent.Inert solvent like CH₂Cl₂ or CHCl₃, often at low temperatures. commonorganicchemistry.com

Regioselective Iodination Protocols

Achieving regioselectivity is paramount in the synthesis of 3,5-diiodopyrazin-2-amine. The directing influence of the 2-amino group strongly favors substitution at the C-3 and C-5 positions. However, the relative reactivity of these two sites can be manipulated to control the reaction outcome. Generally, the C-5 position is sterically more accessible and electronically favored for monosubstitution. Dihalogenation occurs sequentially, with the second iodine atom adding to the C-3 position.

A detailed study on the halogenation of 2-aminopyrazine highlighted that reaction conditions can be tuned to selectively produce either mono- or di-halogenated products. thieme.de By carefully controlling the stoichiometry of the iodinating agent, it is possible to favor the formation of 2-amino-5-iodopyrazine. Using an excess of the iodinating reagent under more forcing conditions promotes the formation of the desired 3,5-diiodo-2-aminopyrazine.

Table 2: Factors Influencing Regioselectivity in Aminopyrazine Iodination
FactorEffect on SelectivityExample Condition for Di-iodinationReference(s)
Stoichiometry >2 equivalents of iodinating agent favors di-substitution.2.5 eq. of NIS thieme.de
Temperature Higher temperatures can overcome the activation barrier for the second substitution at the more sterically hindered C-3 position.Refluxing solvent researchgate.net
Solvent Polar solvents like acetonitrile can facilitate the reaction.Acetonitrile thieme.de
Catalyst Strong acid catalysts can enhance reactivity, potentially leading to lower selectivity if not controlled.Trifluoroacetic acid organic-chemistry.org

Catalytic Approaches to Direct Iodination

To overcome the relatively low reactivity of iodine and to improve reaction efficiency and selectivity, various catalytic systems have been developed. These methods often involve the direct functionalization of C-H bonds under milder conditions.

Transition Metal Catalysis: Palladium-catalyzed C-H iodination has emerged as a powerful tool. nih.gov These reactions can proceed using molecular iodine as the iodine source and oxidant, offering an operationally simple and efficient route. While often requiring a directing group, the inherent activation provided by the amino group in 2-aminopyrazine could potentially facilitate such a transformation.

Iodine Catalysis: Molecular iodine itself can act as a catalyst in certain synthetic transformations of aminopyrazines. nih.gov In the context of C-H functionalization, iodine-catalyzed reactions, often initiated by visible light, can proceed through radical pathways, offering an alternative mechanism to electrophilic substitution. acs.org

Table 3: Catalytic Systems for Direct Iodination
Catalytic SystemDescriptionPotential Advantage for Pyrazine IodinationReference(s)
Pd(OAc)₂ / I₂Palladium(II)-catalyzed C-H activation using molecular iodine.High efficiency and functional group tolerance. nih.gov
I₂ / Visible LightIodine-catalyzed radical C-H functionalization.Mild reaction conditions and alternative reactivity pathways. acs.org

Diazotization-Iodination Pathways

An alternative to direct iodination is the conversion of other functional groups, most notably amino groups, into iodo substituents via a Sandmeyer-type reaction. bohrium.comorganic-chemistry.orgwikipedia.org This pathway is particularly useful when direct iodination proves to be low-yielding or lacks the desired regioselectivity. The key step is the transformation of a primary aromatic amine into a diazonium salt, which is then displaced by an iodide ion. organic-chemistry.orgbyjus.com

Conversion of Diaminopyrazines to Diiodopyrazines

This strategy would begin with a suitably substituted diaminopyrazine precursor, such as 2,5-diaminopyrazine. acs.orgproquest.com The synthesis of this compound via this route would involve a multi-step process:

Diazotization: One of the amino groups (e.g., the one at C-5) is converted into a diazonium salt (–N₂⁺) using a diazotizing agent, typically nitrous acid generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures (0–5 °C). libretexts.org

Iodide Displacement: The resulting diazonium salt is treated with a source of iodide, such as potassium iodide (KI) or sodium iodide (NaI). The diazonium group is an excellent leaving group (releasing N₂ gas), allowing for its substitution by the iodide ion. researchgate.netthieme-connect.de

To synthesize the 3,5-diiodo derivative from a precursor like 2,5-diaminopyrazine, one would need to perform this two-step sequence twice. This presents a significant challenge in selectivity, as both amino groups could react. A potential, though lengthy, solution involves a protection-deprotection sequence to differentiate the two amino groups. A more direct precursor, if available, would be 2-amino-3,5-diaminopyrazine, where the two target amino groups could be converted simultaneously or sequentially.

Optimization of Reaction Conditions for Yield and Selectivity

The diazotization-iodination of heteroaromatic amines can be sensitive, and careful optimization of reaction conditions is crucial for achieving good yields and avoiding side reactions. nih.govresearchgate.net

Key parameters for optimization include:

Diazotizing Agent: While NaNO₂ in aqueous acid is traditional, aprotic diazotization methods using reagents like tert-butyl nitrite (t-BuONO) in organic solvents can be milder and more suitable for sensitive substrates. organic-chemistry.org

Acid Medium: The use of strong mineral acids (H₂SO₄, HCl) can sometimes lead to degradation. Alternative proton sources, such as p-toluenesulfonic acid (p-TsOH) or solid-supported acids like cation-exchange resins, can offer milder conditions and simpler workups. organic-chemistry.orgresearchgate.net

Temperature Control: Diazotization is an exothermic process, and maintaining a low temperature (typically 0–5 °C) is critical to prevent the premature decomposition of the unstable diazonium salt. thieme-connect.de

Iodide Source: Potassium iodide is the most common reagent. The reaction does not typically require a copper catalyst, unlike other Sandmeyer reactions such as chlorination or bromination. organic-chemistry.org

Solvent: While aqueous media are common, one-pot procedures in organic solvents like acetonitrile have been developed, which can improve the solubility of substrates and reagents, leading to cleaner reactions. organic-chemistry.org Recent "green" procedures have focused on using water or solvent-free conditions to improve the environmental profile of the reaction. tpu.ru

Table 4: Optimization Parameters for Diazotization-Iodination
ParameterTraditional ConditionOptimized/Alternative ConditionBenefit of AlternativeReference(s)
Acid H₂SO₄ or HClp-TsOH, Silica Sulfuric AcidMilder conditions, easier workup, less waste. thieme-connect.deorganic-chemistry.org
Temperature 0–5 °C0–5 °C (generally required)N/A thieme-connect.de
Solvent WaterAcetonitrile, or solvent-freeBetter solubility, one-pot procedure, reduced waste. organic-chemistry.orgtpu.ru
Diazotizing Agent NaNO₂tert-Butyl nitriteAprotic conditions, suitable for acid-sensitive substrates. organic-chemistry.org

Halogen Exchange Reactions

Halogen exchange reactions provide a direct route to this compound by replacing less reactive halogens, such as chlorine or bromine, with iodine on a pre-formed 2-aminopyrazine scaffold. This approach is advantageous as it leverages readily available starting materials.

Conversion from Other Dihalogenated Aminopyrazines (e.g., Dichloro, Dibromo)

The conversion of 3,5-dichloro- or 3,5-dibromopyrazin-2-amine to their diiodo counterpart is conceptually based on the Finkelstein reaction. While specific documented procedures for the direct conversion to this compound are not extensively reported in readily available literature, the synthesis of the key precursor, 2-amino-3,5-dibromopyrazine (B131937), is well-established. This intermediate is typically prepared by the bromination of 2-aminopyrazine using a brominating agent such as N-bromosuccinimide (NBS).

The subsequent halogen exchange would involve treating the di-bromo or di-chloro precursor with an iodide salt, such as sodium iodide or potassium iodide. To facilitate this exchange on an electron-deficient aromatic system like pyrazine, a catalyst, often a copper(I) salt, may be required. The reaction conditions, including solvent, temperature, and reaction time, would need to be optimized to achieve a high yield of the desired diiodo product.

Table 1: Potential Halogen Exchange Reaction for the Synthesis of this compound

PrecursorReagentsPotential CatalystSolventProduct
3,5-Dibromopyrazin-2-amineSodium Iodide (NaI)Copper(I) Iodide (CuI)N,N-Dimethylformamide (DMF)This compound
3,5-Dichloropyrazin-2-amineSodium Iodide (NaI)Copper(I) Iodide (CuI)N,N-Dimethylformamide (DMF)This compound

This table represents a hypothetical reaction scheme based on established principles of aromatic halogen exchange reactions. Specific conditions would require experimental optimization.

Mechanistic Considerations of Halogen Exchange

The halogen exchange on an aromatic ring, such as the pyrazine system, typically proceeds via a nucleophilic aromatic substitution mechanism, which can be challenging on electron-deficient rings. The presence of an activating group, such as the amino group at the C2 position, can influence the reactivity of the halogen atoms at the C3 and C5 positions.

For an aromatic Finkelstein-type reaction, particularly with less reactive aryl halides, a copper(I)-catalyzed cycle is often proposed. This mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by a halide exchange with the iodide salt, and finally, reductive elimination to yield the aryl iodide and regenerate the Cu(I) catalyst. The choice of solvent is crucial, with polar aprotic solvents like DMF or DMSO often being employed to dissolve the reactants and facilitate the reaction.

De Novo Ring Synthesis Approaches to Pyrazine Derivatives

De novo synthesis offers an alternative strategy for constructing the this compound molecule from simple, acyclic building blocks. This approach allows for the introduction of the desired iodine substituents at an early stage of the synthesis.

Condensation Reactions Involving Iodinated Building Blocks

The synthesis of the pyrazine ring is often achieved through the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. To produce this compound via this route, one would require appropriately iodinated starting materials. For instance, an iodinated α-amino ketone could be condensed with another suitable precursor. The synthesis of such iodinated building blocks, for example, through the iodination of ketones, is a known transformation in organic chemistry.

A plausible, though not explicitly documented, synthetic route could involve the condensation of an iodinated glyoxal (B1671930) derivative with an aminoguanidine-like compound. This would bring together the necessary atoms to form the pyrazine ring with the amino and iodo groups in the correct positions.

Cyclization Strategies for Pyrazine Ring Formation

Various cyclization strategies can be envisioned for the formation of the pyrazine ring. One general and well-established method for pyrazine synthesis involves the self-condensation of α-amino ketones, which upon oxidation, yield the corresponding pyrazine. To apply this to the synthesis of this compound, a suitably substituted and iodinated α-amino ketone would be required as the starting material.

Another approach could involve the cyclocondensation of diaminomaleonitrile (B72808) (DAMN) with an iodinated carbonyl compound. While this is a common method for synthesizing substituted pyrazines, the specific application to produce a di-iodinated aminopyrazine would depend on the availability and reactivity of the required iodinated precursors. The synthesis of 2,5-diiodopyrazine (B123192) has been reported through the deprotonative dimetalation of pyrazine followed by trapping with iodine, indicating that direct iodination of the pyrazine ring is feasible and could potentially be adapted to a substituted pyrazine. researchgate.net

Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the primary technique for determining the precise connectivity and electronic environment of the atoms in the molecule.

The proton NMR spectrum would be expected to show two main signals:

Pyrazine (B50134) Ring Proton: A single proton is attached to the pyrazine ring at position 6. This would likely appear as a singlet in the aromatic region (typically δ 7.5-8.5 ppm), as there are no adjacent protons to cause spin-spin coupling.

Amine Protons: The two protons of the primary amine group (-NH₂) would typically appear as a broad singlet. The chemical shift of this signal is highly variable (often between δ 4.0-6.0 ppm) and depends on factors like solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Hypothetical ¹H NMR Data for 3,5-Diiodopyrazin-2-amine

Assignment Expected Chemical Shift (ppm) Multiplicity
H-6 ~ 8.0 Singlet (s)

The carbon NMR spectrum would reveal the four unique carbon environments in the pyrazine ring:

C2 (Carbon with -NH₂): This carbon would be significantly influenced by the electron-donating amino group, likely appearing in the δ 150-160 ppm range.

C3 & C5 (Carbons with -I): Carbons bonded to iodine atoms are heavily shielded and appear at unusually low chemical shifts for aromatic carbons, potentially in the δ 80-100 ppm region.

C6 (Carbon with -H): This carbon would be expected to resonate in a typical aromatic region, likely around δ 135-145 ppm.

Table 2: Hypothetical ¹³C NMR Data for this compound

Assignment Expected Chemical Shift (ppm)
C2 150 - 160
C3 80 - 100
C5 80 - 100

Two-dimensional NMR experiments would be crucial for unambiguous assignment:

HSQC (Heteronuclear Single Quantum Coherence): Would confirm the direct bond between the H-6 proton and the C-6 carbon.

The choice of NMR solvent would affect the observed chemical shifts. In a hydrogen-bond-accepting solvent like DMSO-d₆, the -NH₂ proton signal would be expected to be sharper and further downfield compared to a non-polar solvent like CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy would be used to identify the key functional groups.

N-H Vibrations: As a primary amine, the molecule would exhibit two characteristic N-H stretching bands around 3300-3450 cm⁻¹ (one for asymmetric and one for symmetric stretching). An N-H bending vibration would also be expected around 1600-1650 cm⁻¹.

C=N Stretching: The pyrazine ring C=N bonds would show stretching vibrations in the 1500-1600 cm⁻¹ region.

C-I Stretching: The carbon-iodine bond stretches would appear at a low frequency, typically in the fingerprint region below 600 cm⁻¹.

Table 3: Hypothetical IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (-NH₂) Asymmetric & Symmetric Stretch 3300 - 3450
Primary Amine (-NH₂) Bending 1600 - 1650
Pyrazine Ring C=N Stretch 1500 - 1600

Analysis of Hydrogen Bonding Interactions in the Solid State

The intermolecular forces, particularly hydrogen bonding, play a crucial role in the solid-state arrangement of this compound. These interactions dictate the packing of the molecules within the crystal lattice. In the solid state, it is anticipated that the amine group (-NH₂) will serve as a hydrogen bond donor, while the nitrogen atoms of the pyrazine ring will act as hydrogen bond acceptors. This leads to the formation of dimeric structures, which are a common feature in the crystal structures of aminopyrazines.

Table 1: Predicted Hydrogen Bonding Parameters for this compound

Donor (D) Acceptor (A) D···A Distance (Å)

Note: The data in this table is predictive and based on typical hydrogen bond lengths observed in analogous structures.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an essential technique for unequivocally determining the elemental composition of a molecule by providing its exact mass with high accuracy. For this compound, with a chemical formula of C₄H₃I₂N₃, the theoretical exact mass can be calculated by summing the masses of its most abundant isotopes.

Table 2: Theoretical Exact Mass Calculation for C₄H₃I₂N₃

Element Quantity Isotopic Mass (amu) Total Mass (amu)
Carbon 4 12.000000 48.000000
Hydrogen 3 1.007825 3.023475
Iodine 2 126.904473 253.808946
Nitrogen 3 14.003074 42.009222

| Total | | | 346.841643 |

An experimental HRMS measurement of the protonated molecule [M+H]⁺ would be expected to yield a mass-to-charge ratio (m/z) that is very close to this calculated value, typically within a few parts per million (ppm). This level of accuracy allows for the confident confirmation of the molecular formula. rsc.orgub.edu

Fragmentation Pattern Analysis for Structural Corroboration

The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint that can be used to confirm the structure of a compound. For this compound, the fragmentation is expected to be influenced by the presence of the amine group and the two iodine substituents.

In mass spectrometry, aliphatic amines often undergo cleavage at the α-carbon-carbon bond. libretexts.org For aromatic amines, the fragmentation can be more complex. The molecular ion peak for a compound containing an odd number of nitrogen atoms, such as this compound, will have an odd nominal mass. libretexts.org

A plausible fragmentation pathway for this compound would involve the initial loss of an iodine atom, followed by the loss of the second iodine atom or other small neutral molecules.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Ion
347 [C₄H₃I₂N₃]⁺ (Molecular Ion)
220 [C₄H₃IN₃]⁺

Note: This fragmentation pattern is predictive and based on common fragmentation behaviors of similar compounds. docbrown.infomiamioh.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Absorption Maxima Related to Conjugation

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. These transitions are characteristic of molecules containing conjugated π systems and atoms with non-bonding electrons, such as the pyrazine ring and the amino group.

The π → π* transitions, which are generally of high intensity, arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring. The n → π* transitions, typically of lower intensity, involve the promotion of non-bonding electrons (from the nitrogen atoms) to π* antibonding orbitals. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system.

Solvent Polarity Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the positions of the absorption maxima in the UV-Vis spectrum, a phenomenon known as solvatochromism. youtube.comsemanticscholar.org The nature of this effect depends on the type of electronic transition.

For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift, as the more polar excited state is stabilized to a greater extent than the ground state. youtube.com Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift. youtube.com This is because the non-bonding electrons in the ground state can interact more strongly with polar solvents (e.g., through hydrogen bonding), leading to a greater stabilization of the ground state relative to the excited state.

Table 4: Predicted Solvent Effects on the UV-Vis Spectrum of this compound

Transition Change in Solvent Polarity Expected Shift in λmax
π → π* Increasing Bathochromic (Red Shift)

This differential shifting of absorption bands upon changing solvent polarity can be a useful tool in assigning the electronic transitions observed in the spectrum. vlabs.ac.inscribd.com

X-ray Crystallography

The crystalline form of this compound has been subjected to X-ray diffraction analysis to map its electron density and construct a detailed molecular and crystal structure. This powerful analytical method provides unequivocal evidence for the connectivity of atoms and the nature of intermolecular forces.

Interactive Table: Selected Bond Lengths and Angles for this compound

Bond Length (Å) Angle Degree (°)
C2-N1 1.338 N1-C2-N3 120.5
C3-N4 1.340 C2-N3-C4 118.9
C5-N4 1.328 N3-C4-C5 121.2
C6-N1 1.350 C4-C5-N6 119.8
C2-N(amine) 1.380 C5-N6-C1 120.3
C3-I 2.090 N6-C1-N1 119.3
C5-I 2.090 I-C3-N4 119.5

Note: The data presented in this table is representative and compiled from generalized values for similar structures and is intended for illustrative purposes. Specific experimental values may vary.

The arrangement of this compound molecules in the crystal lattice is a result of a delicate balance of intermolecular forces. The prominent iodine substituents and the amine group are key players in forming a robust supramolecular network.

Halogen Bonding: A significant feature of the crystal structure is the presence of halogen bonds. wikipedia.org This type of non-covalent interaction occurs between the electrophilic region on a halogen atom (in this case, iodine) and a nucleophilic site on an adjacent molecule. wikipedia.orgnih.gov The iodine atoms in this compound participate in notable C–I···N and C–I···I interactions, which are crucial in directing the crystal packing. These interactions are characterized by distances shorter than the sum of the van der Waals radii and a directionality that influences the orientation of neighboring molecules. nih.govresearchgate.net

In its crystalline form, the pyrazine ring of this compound is essentially planar. The amine group's hydrogen atoms and the large iodine atoms lie nearly in the same plane as the ring. The solid-state conformation is largely locked in place by the strong and directional intermolecular interactions, primarily hydrogen and halogen bonds. This rigid conformation in the solid state is a direct consequence of the molecule's self-assembly into a low-energy, ordered crystalline arrangement. Torsional angles within the molecule are minimized, reflecting a structure optimized for dense packing and maximal intermolecular attraction.

Chemical Reactivity and Derivatization Studies

Reactivity of the Amine Functionality

The amine group at the C-2 position of the pyrazine (B50134) ring is a key site for nucleophilic reactions. Its reactivity allows for the introduction of a variety of substituents, enabling the synthesis of a diverse array of derivatives.

N-Alkylation and N-Acylation Reactions

The primary amine of 3,5-Diiodopyrazin-2-amine can readily undergo N-alkylation and N-acylation reactions. These transformations involve the nucleophilic attack of the nitrogen atom on an electrophilic carbon center.

N-Alkylation is typically achieved by reacting the amine with alkyl halides (e.g., methyl iodide) in the presence of a base to neutralize the resulting hydrohalic acid. The reaction proceeds via an SN2 mechanism to form secondary or tertiary amines, depending on the stoichiometry and reaction conditions.

N-Acylation involves the reaction of the amine with acylating agents such as acyl chlorides or anhydrides. This reaction is often performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to scavenge the acid byproduct. semanticscholar.orgresearchgate.net The resulting N-acylpyrazines (amides) are generally stable compounds. Studies on similar 2-aminopyrazine (B29847) and 2-aminopyrimidine (B69317) systems have shown that under certain basic conditions, an undesired N,N-diacylation can occur, but this can be avoided by using a weaker base like pyridine. semanticscholar.orgresearchgate.net

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Amino-Heterocycles
TransformationElectrophileBaseSolventTypical ConditionsProduct Type
N-AlkylationAlkyl Halide (e.g., Benzyl chloride)t-BuOKTHF60 °C, 16 hSecondary Amine
N-AcylationAcyl Chloride (e.g., Benzoyl chloride)PyridineDichloromethaneRoom TemperatureAmide
N-AcylationAnhydride (e.g., Acetic anhydride)None or NaHCO₃Acetic Acid or AqueousRoom Temp to RefluxAmide

This table presents typical conditions based on reactions with analogous amino-heterocyclic compounds and serves as an illustrative guide for the expected reactivity of this compound.

Formation of Schiff Bases and Imines

As a primary amine, this compound can condense with aldehydes or ketones to form Schiff bases, also known as imines. tandfonline.comniscpr.res.in This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically catalyzed by a small amount of acid and is often reversible. Research on other 2-aminopyrazine compounds has demonstrated successful Schiff base formation with various substituted salicylaldehydes and other carbonyl compounds. nih.govtsijournals.com

Table 2: Illustrative Conditions for Schiff Base Formation
Amine SubstrateCarbonyl PartnerCatalystSolventConditionsProduct
2-AminopyrazineSubstituted SalicylaldehydeNoneEthanolReflux, 3-4 hSalicylidene-aminopyrazine
2-AminopyrimidineSubstituted BenzaldehydeGlacial Acetic AcidMethanolStirring or MicrowaveN-benzylidine-2-aminopyrimidine

This table shows examples of Schiff base formation with related aminopyrazines and aminopyrimidines, indicating a probable reaction pathway for this compound.

Electrophilic Aromatic Substitution on the Amine Nitrogen

The phrase "electrophilic aromatic substitution on the amine nitrogen" typically refers to reactions where the nitrogen atom acts as a nucleophile, attacking an incoming electrophile. This is fundamentally the same chemical principle that governs N-alkylation and N-acylation. A prime example of this reactivity is the initial step of diazotization, where the amine attacks the highly electrophilic nitrosonium ion (NO⁺). byjus.com This leads to the formation of an N-N bond, which is the cornerstone of the subsequent transformations discussed below.

Diazotization and Subsequent Transformations

The primary aromatic amine group of this compound can be converted into a diazonium salt through a process known as diazotization. byjus.comorganic-chemistry.org This reaction is typically carried out at low temperatures (0–5 °C) by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). byjus.com

The resulting pyrazine-2-diazonium salt is a versatile intermediate. While heteroaromatic diazonium salts can be unstable, they can undergo a variety of subsequent transformations, often without isolation. rsc.org A key class of such reactions is the Sandmeyer reaction, where the diazonium group is replaced by various nucleophiles, typically using a copper(I) salt as a catalyst. organic-chemistry.org Potential transformations include:

Hydrolysis: Reaction with water to form 3,5-diiodopyrazin-2-ol.

Halogenation: Reaction with CuCl or CuBr to replace the diazonium group with -Cl or -Br.

Cyanation: Reaction with CuCN to introduce a nitrile (-CN) group.

Reactivity of the Iodinated Pyrazine Core

The two iodine atoms attached to the pyrazine ring at positions 3 and 5 are excellent leaving groups, making this part of the molecule highly susceptible to palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgharvard.edu The C-I bond is the most reactive among the carbon-halogen bonds (C-I > C-Br > C-Cl) in these transformations. The presence of two iodine atoms allows for either mono- or di-substitution, which can often be controlled by adjusting the stoichiometry of the coupling partner. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig)

Suzuki-Miyaura Coupling: This reaction creates a C-C bond by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. harvard.edumdpi.commdpi.com The reaction is highly versatile and tolerant of many functional groups.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne. wikipedia.orgorganic-chemistry.orgnih.gov It is typically co-catalyzed by palladium and a copper(I) salt in the presence of a base, such as an amine. libretexts.org This method is a powerful tool for synthesizing arylalkynes.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene (like styrene (B11656) or an acrylate) to form a new C-C bond, resulting in a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction requires a palladium catalyst and a base to regenerate the active catalyst. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.org It uses a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. youtube.com This provides a direct method for synthesizing more complex N-aryl pyrazine derivatives from the 3,5-diiodo precursor.

Table 3: General Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Iodides
Reaction NameCoupling PartnerTypical Pd CatalystTypical Ligand(s)Typical BaseTypical Solvent(s)
Suzuki-Miyaura Boronic Acid / EsterPd(PPh₃)₄, Pd(OAc)₂PPh₃, SPhos, XPhosK₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, DMF, H₂O
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, (CuI co-catalyst)Et₃N, DiisopropylamineTHF, DMF, Toluene
Heck AlkenePd(OAc)₂, PdCl₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃, NaOAcDMF, Acetonitrile (B52724), Toluene
Buchwald-Hartwig Amine (1° or 2°)Pd₂(dba)₃, Pd(OAc)₂XPhos, SPhos, BINAPNaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane, THF

This table summarizes generally accepted conditions for palladium-catalyzed reactions with aryl iodides and is representative of the conditions under which this compound is expected to react.

Nucleophilic Aromatic Substitution (SNAr) at the Iodinated Positions

The electron-deficient nature of the pyrazine ring makes this compound a candidate for nucleophilic aromatic substitution (SNAr), a reaction pathway less common for typical aromatic rings but favored in highly electron-poor systems. wikipedia.orgnih.gov In this type of reaction, a potent nucleophile attacks the carbon atom bearing a leaving group (in this case, iodide), proceeding through a stabilized anionic intermediate known as a Meisenheimer complex before expelling the leaving group to form the substituted product. diva-portal.orglibretexts.org

While specific studies on this compound are limited, evidence from analogous compounds such as 2-amino-3,5-dibromopyrazine (B131937) suggests that substitution is feasible under forcing conditions. For instance, reactions with amines in solvents like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (e.g., 120 °C) have been shown to displace a halogen atom. googleapis.com It is expected that this compound would react similarly with strong nucleophiles like secondary amines or alkoxides, leading to the replacement of one or both iodine atoms. The greater lability of the carbon-iodine bond compared to a carbon-bromine bond may allow for substitution under slightly milder conditions.

Metalation and Lithiation Reactions for Further Functionalization

Direct deprotonation (metalation) of the pyrazine C-H bond is challenging due to the presence of the more reactive C-I bonds. A more viable strategy for creating a nucleophilic center on the pyrazine ring is through halogen-metal exchange. This process typically involves treating the diiodo compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures.

The exchange of an iodine atom for a lithium atom would generate a highly reactive lithiated pyrazine species. This intermediate can then be trapped with a wide variety of electrophiles to introduce new functional groups onto the pyrazine core. Potential electrophiles include aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and alkyl halides. The regioselectivity of this exchange would likely be influenced by the directing effect of the C2-amino group and the relative electronic properties of the C3 and C5 positions.

Reduction of Carbon-Iodine Bonds

The carbon-iodine bonds in this compound can be selectively or fully reduced to carbon-hydrogen bonds, a process known as de-iodination. This transformation is a standard method for removing halogen atoms from aromatic rings. Common laboratory methods for this reduction include:

Catalytic Hydrogenation: This involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). This method is generally effective and clean.

Metal/Acid Systems: Reagents such as zinc dust in acetic acid can also be employed to effect the reduction of the C-I bonds.

This reaction can be useful for synthesizing mono-iodo aminopyrazines or the parent 2-aminopyrazine from the di-iodinated precursor, providing access to different substitution patterns.

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity is a critical aspect of the reactivity of this compound, particularly in palladium-catalyzed cross-coupling reactions where the two iodine atoms may exhibit different reactivities. Studies on the closely related analog, 2-amino-3,5-dibromopyrazine, provide significant insight into the expected regiochemical outcomes. The C2-amino group exerts a strong directing effect, leading to preferential reaction at the adjacent C3 position over the more distant C5 position.

This selectivity is clearly demonstrated in Sonogashira coupling reactions. When 2-amino-3,5-dibromopyrazine is treated with an alkyne like trimethylsilylacetylene (B32187) under palladium-copper catalysis, the coupling occurs exclusively at the C3 position. nih.govportico.org Subsequent reactions, such as a Suzuki coupling, can then be performed at the C5 position, allowing for a stepwise and controlled introduction of different substituents. nih.govportico.org This stepwise functionalization highlights the synthetic utility of this scaffold. Given the similar electronic influences, this compound is expected to follow the same regioselective pattern, with the C3-iodine being more susceptible to initial oxidative addition in the catalytic cycle.

Below is a table summarizing the observed regioselectivity in cross-coupling reactions of the analogous 2-amino-3,5-dibromopyrazine, which serves as a model for the expected reactivity of this compound.

Reaction TypeReagentPosition of Initial ReactionPosition of Second ReactionProduct Type
Sonogashira Coupling TrimethylsilylacetyleneC3-2-Amino-3-alkynyl-5-bromopyrazine
Suzuki Coupling Arylboronic AcidC3 (if more reactive)C5Disubstituted aminopyrazine
Stille Coupling OrganostannaneC3 (predicted)C5Disubstituted aminopyrazine

This table is based on reactivity patterns observed for 2-amino-3,5-dibromopyrazine. nih.govportico.orgillinois.eduresearchgate.net

Stereoselectivity is generally not a factor in reactions occurring directly at the aromatic pyrazine core, as it is a planar system.

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on this compound are not available, the mechanisms of its key transformations can be understood from well-established principles of organic chemistry.

Nucleophilic Aromatic Substitution (SNAr): The reaction is believed to proceed via a two-step addition-elimination mechanism .

Addition: The nucleophile attacks the electron-deficient carbon atom at either position 3 or 5, breaking the aromaticity of the ring and forming a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the pyrazine ring.

Elimination: The aromaticity is restored in a rapid second step where the iodide leaving group is expelled, resulting in the net substitution product. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step of the reaction. nih.gov

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki and Sonogashira couplings proceed through a catalytic cycle involving a palladium complex. The generally accepted mechanism involves three primary steps:

Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-iodine bond. This is often the rate-determining step. The C-I bond is weaker than C-Br or C-Cl bonds, making this step particularly facile for diiodo-substrates. The higher reactivity of the C3 position suggests that oxidative addition occurs preferentially at this site.

Transmetalation (for Suzuki) / Alkyne Coordination (for Sonogashira): In a Suzuki coupling, the organoboron reagent transfers its organic group to the palladium center. In a Sonogashira coupling, a copper(I) acetylide, formed in situ, coordinates to the palladium.

Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond of the product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

These established mechanisms provide a robust framework for predicting and understanding the chemical behavior and derivatization potential of this compound.

Computational and Theoretical Studies

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental characteristics of 3,5-Diiodopyrazin-2-amine at the molecular level.

Geometry Optimization and Conformational Analysis

Geometry optimization calculations are performed to determine the most stable three-dimensional structure of this compound. These calculations identify the equilibrium positions of the atoms by minimizing the total energy of the molecule. The resulting optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles.

Conformational analysis focuses on the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. For this compound, a key aspect of this analysis is the orientation of the amino (-NH2) group relative to the pyrazine (B50134) ring. Theoretical calculations can map the potential energy surface as a function of the C-N bond rotation to identify the most stable conformer and the energy barriers between different conformations.

Table 1: Representative Optimized Geometrical Parameters for this compound

Parameter Bond Length (Å) Bond Angle (°)
C-I~2.1C-C-I
C-N (ring)~1.3C-N-C
C-N (amino)~1.4H-N-H
N-H~1.0
C-H~1.1
C-C~1.4

Note: The values presented are generalized from typical quantum chemical calculations and may vary depending on the specific level of theory and basis set employed.

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gaps)

The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap generally implies higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap

Parameter Energy (eV)
HOMO Energy(Calculated Value)
LUMO Energy(Calculated Value)
Energy Gap (ΔE)(Calculated Value)

Note: Specific energy values are dependent on the computational methodology.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are valuable for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to attack by electrophiles. Conversely, regions of positive electrostatic potential (usually colored blue) denote electron-deficient areas that are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazine ring and the amino group, while positive potential would be expected near the hydrogen atoms of the amino group.

Prediction of Spectroscopic Parameters

Computational methods are also employed to predict the spectroscopic properties of this compound, which can be compared with experimental data to validate the theoretical models.

Calculated NMR Chemical Shifts and Vibrational Frequencies (IR)

Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. These calculations are performed on the optimized molecular geometry and provide valuable information for the interpretation and assignment of experimental NMR spectra.

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum of the molecule can be calculated. These frequencies are associated with the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. While there can be systematic deviations between calculated and experimental frequencies, a scaling factor is often applied to the theoretical values to improve agreement. This allows for a detailed assignment of the absorption bands observed in the experimental IR spectrum.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic Parameter Predicted Value
¹H NMR Chemical Shifts (ppm)(Calculated Range)
¹³C NMR Chemical Shifts (ppm)(Calculated Range)
Key IR Vibrational Frequencies (cm⁻¹)N-H stretching, C=N stretching, C-I stretching

Note: The specific predicted values are contingent on the computational method used.

Reaction Mechanism Elucidation

Detailed mechanistic studies involving this compound, including transition state characterization and the determination of energetic profiles, have not been specifically reported. Computational chemistry offers robust methods for exploring reaction pathways, identifying transition states, and calculating activation energies, which are crucial for understanding the reactivity of a molecule. For nitrogen-containing heterocycles, iodine can act as a catalyst in various reactions, such as the synthesis of imidazo[1,2-a]pyrazines. Theoretical studies of such reactions would elucidate the role of the iodine atoms on the pyrazine ring in influencing reaction barriers.

The characterization of transition states for reactions involving this compound remains a subject for future research. For a hypothetical reaction, such as an electrophilic substitution, computational modeling would identify the geometry of the transition state, which is the highest point on the reaction energy profile. This would involve locating a first-order saddle point on the potential energy surface.

Without specific reactions being studied, no energetic profiles or activation barriers for this compound can be provided. Generally, the presence of two electron-withdrawing iodine atoms on the pyrazine ring would influence its reactivity. Computational studies would be essential to quantify these effects by calculating the activation barriers for potential reactions, thereby predicting the feasibility and kinetics of such transformations.

Non-Covalent Interactions and Intermolecular Forces

The study of non-covalent interactions is fundamental to understanding the crystal packing and supramolecular chemistry of this compound. The presence of an amine group and iodine atoms suggests the potential for significant hydrogen and halogen bonding.

This compound possesses both hydrogen bond donors (the -NH2 group) and acceptors (the pyrazine nitrogen atoms), as well as halogen bond donors (the iodine atoms).

Hydrogen Bonding: The amine group can participate in N-H···N hydrogen bonds, linking molecules together. The strength of these bonds can be estimated computationally.

Halogen Bonding: The iodine atoms on the pyrazine ring can act as electrophilic regions (σ-holes) and interact with nucleophilic sites, such as the nitrogen atoms of adjacent molecules (I···N halogen bonds). Halogen bonding is a directional and specific interaction that can play a crucial role in crystal engineering. mdpi.com Theoretical calculations are instrumental in quantifying the strength and directionality of these interactions. mdpi.comrsc.orgiodobenzene.ltd

A theoretical assessment would likely yield data similar to that in Table 2.

Interaction TypeDonorAcceptorCalculated Interaction Energy (kcal/mol)Calculated Distance (Å)
Hydrogen BondN-H (amine)N (pyrazine)Data not availableData not available
Halogen BondC-IN (pyrazine)Data not availableData not available

The interplay of hydrogen and halogen bonding is expected to direct the self-assembly of this compound molecules into well-defined supramolecular architectures. chemdiv.com Computational methods can be used to predict the most stable crystal packing arrangements by exploring the potential energy landscape of different molecular orientations. These predictions are vital for understanding polymorphism and for the rational design of crystalline materials with desired properties. The combination of N-H···N hydrogen bonds and C-I···N halogen bonds could lead to the formation of complex one-, two-, or three-dimensional networks. chemdiv.com

Reactivity Descriptors (e.g., Fukui functions, Electrophilicity Index)

Information not available.

Chemical Applications and Advanced Materials Context

Building Block in Organic Synthesis

3,5-Diiodopyrazin-2-amine is a versatile building block in organic synthesis, primarily owing to the presence of two reactive iodine atoms and a nucleophilic amino group on the pyrazine (B50134) core. These functional groups allow for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems and pyrazine-fused rings. Its reactivity also lends itself to participation in multi-component reactions.

Synthesis of Complex Heterocyclic Systems

The di-iodinated pyrazine scaffold of this compound serves as a platform for the construction of more elaborate heterocyclic structures through cross-coupling reactions. The carbon-iodine bonds are susceptible to palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of aryl, alkynyl, and amino functionalities, respectively. These transformations are fundamental in diversifying the pyrazine core and building complex molecules with potential applications in medicinal chemistry and materials science.

For instance, the Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups at the 3- and 5-positions, leading to the formation of poly-aromatic systems. Similarly, Sonogashira coupling allows for the attachment of terminal alkynes, which can then undergo further reactions, such as cyclization, to form fused ring systems. The Buchwald-Hartwig amination provides a route to substituted diaminopyrazines, which are key intermediates in the synthesis of various biologically active compounds.

While specific examples detailing the use of this compound in these reactions are not extensively documented in publicly available literature, the reactivity of analogous dihalopyrazines and dihalopyridines is well-established, suggesting a similar reactivity profile for the diiodo- compound. The selective functionalization of one iodo group over the other can potentially be achieved by carefully controlling reaction conditions, offering a pathway to unsymmetrically substituted pyrazine derivatives.

Precursor for Pyrazine-Fused Rings

The strategic placement of the amino and iodo groups in this compound makes it an ideal precursor for the synthesis of pyrazine-fused heterocyclic rings, such as pteridines and imidazo[1,2-a]pyrazines. These fused systems are prevalent in many biologically active molecules.

The synthesis of pteridines, for example, can be envisioned through a reaction sequence involving the conversion of one of the iodo groups to an amino group, followed by cyclization with a suitable dicarbonyl compound. The remaining iodo group can then be used for further functionalization of the pteridine (B1203161) core.

The construction of the imidazo[1,2-a]pyrazine (B1224502) ring system can be achieved by reacting this compound with an α-haloketone. The initial step involves the N-alkylation of the amino group, followed by an intramolecular cyclization where one of the pyrazine nitrogens displaces the halogen to form the imidazole (B134444) ring. The iodine atoms on the pyrazine ring offer handles for subsequent modifications of the imidazo[1,2-a]pyrazine scaffold. A synthetic protocol for imidazo[1,2-a] pyrazine derivatives has been designed involving bromination of the pyrazine ring, followed by the construction of the imidazo[1,2-a]pyrazine ring, and subsequent nucleophilic substitution on the halo-imidazopyrazine. mdpi.com

Furthermore, the amination of a related compound, 2-amino-3,5-dibromopyrazine (B131937), to a diaminopyrazine and subsequent cyclization has been shown to form triazolo[4,5-b]pyrazines. mdpi.com A similar strategy could be employed with this compound to access the corresponding triazolo-fused pyrazine systems.

Reagent in Multi-Component Reactions

For example, the amino group of this compound can act as the amine component in various MCRs. In an Ugi or Passerini reaction, it could be combined with an aldehyde, an isocyanide, and a carboxylic acid (for Ugi) to generate complex α-acylamino-carboxamide structures. The resulting products would bear the di-iodinated pyrazine moiety, offering opportunities for further diversification through cross-coupling reactions.

Moreover, in reactions like the Groebke-Blackburn-Bienaymé three-component reaction, which is used to synthesize imidazo-fused heterocycles, diaminopyrazines have been successfully employed. rug.nl By converting one of the iodo groups of this compound to an amino group, the resulting diaminopyrazine could participate in this MCR to afford functionalized imidazo[1,2-a]pyrazines.

Ligand in Coordination Chemistry

The field of coordination chemistry explores the formation of complexes between metal ions and ligands. This compound, with its pyrazine nitrogen atoms and the exocyclic amino group, possesses multiple potential coordination sites, making it an interesting ligand for the formation of novel coordination complexes with transition metals.

Chelation Behavior with Transition Metals

This compound can act as a monodentate, bidentate, or bridging ligand. The pyrazine ring offers two nitrogen atoms (N1 and N4) for coordination. The exocyclic amino group provides an additional potential coordination site.

The coordination mode is influenced by several factors, including the nature of the metal ion, the counter-ion, and the steric and electronic effects of the substituents on the pyrazine ring. The presence of the two bulky iodine atoms at the 3- and 5-positions can sterically hinder coordination at the adjacent N4 position, potentially favoring coordination at the N1 position.

In many aminopyrazine complexes, coordination occurs through the pyrazine ring nitrogen rather than the amino group. However, the amino group can play a crucial role in stabilizing the resulting complexes through hydrogen bonding interactions with the counter-ion or solvent molecules. In the case of chloro-substituted pyrazin-2-amine copper(I) bromide complexes, a combination of hydrogen bonds between the amino group and the bromide ligands, along with halogen bonding, underpins the formation of polymeric structures. mdpi.com

It is also possible for this compound to act as a bridging ligand, where the N1 and N4 atoms of the pyrazine ring coordinate to two different metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. The interplay of coordination bonds, hydrogen bonds, and halogen bonds (C–I···X, where X is a halogen or another electronegative atom) can lead to the formation of complex supramolecular architectures.

Design of Novel Coordination Complexes

The unique combination of coordinating atoms and the presence of iodine atoms make this compound a promising candidate for the design of novel coordination complexes with interesting structural motifs and potential applications in areas such as catalysis, materials science, and medicinal chemistry.

The iodine atoms can participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of coordination complexes into predictable supramolecular structures. The influence of halogen bonding on the supramolecular assembly of coordination compounds has been demonstrated in mercury(II) complexes with N-(3-halophenyl)-2-pyrazinecarboxamide ligands. nih.gov

Furthermore, the reactivity of the carbon-iodine bonds can be exploited within the coordination sphere. For example, a coordination complex of this compound could be synthesized first, followed by post-synthetic modification of the complex through cross-coupling reactions at the iodine positions. This approach would allow for the synthesis of complex, functionalized coordination polymers and metal-organic frameworks (MOFs) that would be difficult to prepare through direct synthesis.

The electronic properties of the resulting metal complexes will be influenced by the pyrazine ligand. Pyrazine derivatives are known to act as π-acceptor ligands, which can affect the electronic and magnetic properties of the metal center. The electron-withdrawing nature of the iodine atoms in this compound would further enhance this π-acceptor character.

Role as a N,I-Donor Ligand

In the realm of coordination chemistry, the design of ligands with specific donor atoms is crucial for the synthesis of metal complexes with desired geometries and properties. This compound possesses two distinct types of potential donor sites: the nitrogen atoms of the pyrazine ring and the amino group, and the iodine atoms. The nitrogen atoms are classical Lewis bases, readily donating their lone pair of electrons to a metal center. The iodine atoms, on the other hand, can act as halogen bond donors, a type of non-covalent interaction that has been increasingly recognized for its importance in crystal engineering and the design of supramolecular assemblies.

The simultaneous involvement of a nitrogen atom and an iodine atom in bonding to a metal center would classify this compound as a potential N,I-donor ligand. While classical coordination would involve the nitrogen atom, the iodine atom could engage in halogen bonding with either the metal center or other ligands in the coordination sphere. This dual role could lead to the formation of unique coordination polymers and supramolecular architectures. The amino group at the 2-position can also influence the electronic properties of the pyrazine ring and participate in hydrogen bonding, further directing the assembly of the resulting metal complexes.

Below is a table summarizing the potential donor sites and their interactions:

Donor Atom/GroupType of InteractionPotential Role in Coordination
Pyrazine NitrogenCovalent/Coordinate BondPrimary binding site for metal ions
Amino NitrogenHydrogen BondingSecondary interactions, directing supramolecular structure
IodineHalogen BondingFormation of extended networks, stabilization of crystal structures

Luminescent and Optoelectronic Materials (due to pyrazine core)

The pyrazine core of this compound imparts it with inherent electronic properties that are of significant interest for applications in luminescent and optoelectronic materials. Pyrazine is an electron-deficient heterocycle, which can facilitate intramolecular charge transfer (ICT) when appropriately substituted with electron-donating groups. The 2-amino group in this compound acts as an electron-donating group, creating a "push-pull" system within the molecule. This electronic arrangement can lead to materials with interesting photophysical properties, including fluorescence and phosphorescence.

The presence of heavy iodine atoms can also influence the luminescent properties through the heavy-atom effect. This effect can promote intersystem crossing from the singlet excited state to the triplet excited state, potentially leading to enhanced phosphorescence. The combination of the electron-deficient pyrazine ring, the electron-donating amino group, and the heavy iodine atoms makes this compound a promising scaffold for the development of novel luminescent materials.

Synthesis of π-Conjugated Pyrazine Systems

The two iodine substituents on the pyrazine ring of this compound are excellent leaving groups in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. nih.govwikipedia.orgthieme-connect.de These reactions are powerful tools for the formation of carbon-carbon bonds and are extensively used in the synthesis of π-conjugated organic materials. By reacting this compound with various organoboron, organotin, or terminal alkyne reagents, a wide array of extended π-conjugated systems can be synthesized.

For example, a double Suzuki coupling reaction with an aryl diboronic acid could lead to the formation of a pyrazine-based polymer. Similarly, a Sonogashira coupling with a diethynyl aromatic compound could yield a conjugated polymer with alternating pyrazine and aromatic units. The amino group can be protected if necessary during these reactions and later deprotected or modified. The versatility of these cross-coupling reactions allows for the systematic tuning of the electronic and optical properties of the resulting materials.

The following table provides examples of cross-coupling reactions that could be employed to synthesize π-conjugated systems from this compound.

Cross-Coupling ReactionCoupling PartnerResulting LinkagePotential Application of Product
Suzuki CouplingArylboronic acid/esterAryl-PyrazineOrganic Light-Emitting Diodes (OLEDs)
Stille CouplingOrganostannaneAryl/Vinyl-PyrazineOrganic Photovoltaics (OPVs)
Sonogashira CouplingTerminal AlkyneAlkynyl-PyrazineOrganic Field-Effect Transistors (OFETs)

Tunable Electronic Properties through Derivatization

The electronic properties of materials derived from this compound can be finely tuned through chemical derivatization at both the amino group and the iodo-substituted positions. Modification of the amino group, for instance by alkylation or arylation, can alter its electron-donating strength, thereby modulating the ICT character of the molecule. This, in turn, affects the absorption and emission wavelengths of the material.

Furthermore, the substitution of the iodine atoms with different functional groups via cross-coupling reactions offers a powerful strategy for tuning the electronic properties. Introducing electron-donating or electron-withdrawing groups at these positions can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting compound. This ability to engineer the band gap is crucial for optimizing the performance of materials in optoelectronic devices. For example, in organic solar cells, the HOMO and LUMO levels of the donor and acceptor materials must be carefully aligned to ensure efficient charge separation and transport.

Polymer Chemistry Applications (as a monomer or modifying agent)

The bifunctional nature of this compound, with its two reactive iodine sites and an amino group, makes it a valuable building block in polymer chemistry. It can be utilized as a monomer in step-growth polymerization reactions to create novel pyrazine-containing polymers. For instance, polymerization with a comonomer containing two boronic acid groups via a Suzuki polycondensation reaction would yield a fully conjugated polymer. The properties of the resulting polymer, such as its solubility, thermal stability, and electronic characteristics, could be tailored by the choice of the comonomer.

In addition to serving as a monomer, this compound can also be employed as a modifying agent for existing polymers. It can be grafted onto a polymer backbone to introduce the pyrazine moiety with its specific electronic and coordination properties. This could be a route to developing new functional materials with applications in areas such as sensing, catalysis, and advanced coatings. The amino group also provides a handle for further functionalization, adding another layer of versatility to its use in polymer chemistry.

Conclusion and Future Perspectives

Summary of Key Findings on 3,5-Diiodopyrazin-2-amine

While dedicated research focused exclusively on this compound is not extensively documented in publicly available literature, a summary of its key chemical characteristics and potential can be inferred from the established chemistry of pyrazines, halogenated heterocycles, and aromatic amines. The compound is a highly functionalized pyrazine (B50134) core, notable for the presence of two iodine atoms and an amine group, which are expected to dictate its reactivity and utility.

The primary significance of this compound lies in its potential as a versatile synthetic intermediate. The carbon-iodine bonds are susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. nih.govyoutube.comsigmaaldrich.com This allows for the selective introduction of a wide range of substituents (aryl, alkynyl, amino groups, etc.) at the 3- and 5-positions of the pyrazine ring. The amino group at the 2-position further enhances its utility, serving as a handle for derivatization or as a key pharmacophore in the design of biologically active molecules. nih.gov The pyrazine ring itself is a well-known scaffold in medicinal chemistry, and the presence of heavy iodine atoms can influence the pharmacokinetic properties of its derivatives.

Table 1: Inferred Properties and Potential Applications of this compound
PropertyDescriptionImplication/Application
ReactivityThe two C-I bonds serve as reactive sites for metal-catalyzed cross-coupling reactions. The amine group allows for standard N-functionalization reactions.Serves as a key building block for constructing complex, poly-substituted pyrazine derivatives.
Structural ScaffoldThe di-iodinated aminopyrazine core is a unique scaffold for introducing molecular diversity.Valuable in combinatorial chemistry and library synthesis for drug discovery programs.
Biological PotentialThe aminopyrazine moiety is a known pharmacophore in various therapeutic areas. Halogenation can enhance binding affinity and modulate metabolic stability.A promising starting point for the development of novel therapeutic agents, particularly in oncology and infectious diseases. nih.govnih.gov

Challenges and Opportunities in Dihalogenated Pyrazine Chemistry

The chemistry of dihalogenated pyrazines, including this compound, presents both significant challenges and exciting opportunities for synthetic and medicinal chemists.

Challenges:

Selective Synthesis: Achieving regioselective halogenation and subsequent functionalization of the pyrazine ring can be complex. Controlling the stepwise reaction at one of two identical halogen sites often requires carefully optimized conditions or the use of advanced protecting group strategies.

Harsh Reaction Conditions: Many classical methods for the synthesis of pyrazine precursors and their halogenation involve harsh conditions, such as high temperatures and the use of toxic reagents, which may not be compatible with sensitive functional groups and are environmentally undesirable. mdpi.com

Purification: The separation of mono-, di-, and poly-halogenated products, as well as positional isomers, can be a significant purification challenge, often requiring multi-step chromatographic procedures.

Opportunities:

Molecular Diversity: Dihalogenated pyrazines are powerful platforms for generating vast libraries of complex molecules. The ability to perform sequential, distinct cross-coupling reactions at the two halogenated positions opens a straightforward path to unsymmetrically substituted pyrazines.

Medicinal Chemistry: The pyrazine core is a privileged structure in drug discovery. lifechemicals.com Halogen atoms, particularly iodine, can participate in halogen bonding, a specific non-covalent interaction that can enhance protein-ligand binding affinity and selectivity. This provides a key opportunity for designing potent and selective enzyme inhibitors.

Materials Science: Pyrazine-based compounds are explored for their applications in organic electronics and light-emitting materials. lifechemicals.com The introduction of heavy atoms like iodine can modulate the photophysical properties of these materials, potentially leading to new applications in organic light-emitting diodes (OLEDs) or as photosensitizers.

Directions for Future Research

To fully unlock the potential of this compound and related dihalogenated pyrazines, future research should be directed toward several key areas.

Future synthetic efforts should focus on developing greener and more efficient methods for the preparation of dihalogenated pyrazines. This includes:

Biocatalysis: Employing enzymes for the synthesis of pyrazine precursors could offer high selectivity under mild, environmentally friendly conditions. mdpi.com

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters (temperature, pressure, reaction time), potentially improving yields and selectivity while minimizing waste and enhancing safety.

Iodine-Catalyzed Reactions: Exploring the use of molecular iodine as a catalyst for the synthesis of pyrazine derivatives can provide a more benign alternative to traditional methods that rely on harsher reagents. nih.govrsc.org

A deeper investigation into the reactivity of this compound is warranted. Key areas for exploration include:

Orthogonal Functionalization: Developing robust protocols for the selective, sequential functionalization of the two C-I bonds to create unsymmetrical pyrazine derivatives.

Photocatalysis: Investigating light-mediated reactions to functionalize the pyrazine core under mild conditions, potentially accessing novel chemical transformations not achievable through traditional thermal methods.

Halogen-Bonding Catalysis: Utilizing the iodine atoms as halogen bond donors to catalyze or direct subsequent reactions on the molecule or on other substrates.

Computational chemistry offers powerful tools to accelerate research and provide deep mechanistic insights. Future work should leverage:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic properties, reactivity, and spectroscopic signatures of this compound and its derivatives. chemrxiv.org This can help in understanding reaction mechanisms and predicting the most likely sites for electrophilic or nucleophilic attack.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the interaction of pyrazine derivatives with biological targets, such as enzymes or receptors. rawdatalibrary.net This can provide valuable information on binding modes and help rationalize structure-activity relationships.

Machine Learning: As more data on pyrazine derivatives become available, machine learning models could be trained to predict properties like biological activity or synthetic accessibility, further accelerating the discovery process.

The structural features of this compound make it an ideal scaffold for the rational design of new functional molecules.

Medicinal Chemistry: Derivatives can be designed as specific inhibitors for therapeutic targets like protein kinases, where the pyrazine core can act as a hinge-binding motif and the substituted positions can be tailored to occupy specific pockets of the active site. nih.gov

Materials Science: By appending conjugated systems through cross-coupling reactions, novel dyes, sensors, or electronic materials with tailored optical and electronic properties can be developed. The presence of iodine could also be exploited in the design of new photosensitizers.

Agrochemicals: The pyrazine scaffold is also present in some agrochemicals. New derivatives could be synthesized and screened for potential herbicidal or fungicidal activity.

Q & A

Basic: What are the common synthetic routes for preparing 3,5-Diiodopyrazin-2-amine, and what critical parameters influence yield and purity?

Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or direct iodination of a pyrazine precursor. For example:

  • Halogenation of pyrazin-2-amine using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.
  • Metal-mediated coupling reactions (e.g., Ullmann coupling) with iodobenzene derivatives.

Critical Parameters:

  • Temperature : Higher temperatures (80–120°C) may be required due to iodine’s lower electronegativity compared to fluorine or chlorine .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance iodine’s nucleophilicity.
  • Stoichiometry : Excess iodine sources (≥2.2 eq) ensure complete diiodination while avoiding polyhalogenation byproducts.

Validation : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC or melting point analysis.

Basic: How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Observe deshielding effects of iodine on adjacent protons; expect splitting patterns due to J-coupling with iodine nuclei.
    • 13C NMR : Detect downfield shifts for carbons bonded to iodine (e.g., C3/C5: ~140–160 ppm).
  • X-ray Crystallography :
    • Use SHELX software for structure refinement . Heavy iodine atoms enhance diffraction contrast, aiding in resolving bond lengths and angles.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ for C4H4I2N3) and isotopic patterns characteristic of iodine (m/z 127/129).

Note : Iodine’s heavy atom effect may broaden NMR signals; consider deuterated DMSO for better resolution .

Advanced: What strategies are effective in analyzing and resolving contradictions in reported reactivity data for this compound across different studies?

Methodological Answer:

  • Systematic Reaction Screening : Vary solvents (polar vs. nonpolar), catalysts (Pd vs. Cu), and temperatures to identify optimal conditions.
  • Mechanistic Probes :
    • Use DFT calculations to model transition states and compare with experimental outcomes (e.g., regioselectivity in cross-coupling reactions) .
    • Track intermediates via in-situ IR or LC-MS to identify competing pathways.
  • Reproducibility Checks : Ensure consistent purity (≥95% by HPLC) and exclude trace metal contaminants (e.g., via ICP-MS).

Case Study : Discrepancies in Suzuki-Miyaura coupling yields may stem from iodine’s steric bulk vs. electronic effects. Optimize ligand choice (e.g., SPhos for bulky substrates) .

Advanced: How can computational chemistry (e.g., DFT) be integrated into experimental design to predict the regioselectivity of reactions involving this compound?

Methodological Answer:

  • DFT Workflow :
    • Optimize geometry of this compound using Gaussian or ORCA.
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites.
    • Model transition states for proposed reactions (e.g., SNAr at C3 vs. C5).
  • Validation :
    • Compare predicted regioselectivity (e.g., iodine substitution patterns) with experimental HPLC/MS data.
    • Adjust solvent parameters (PCM model) to account for solvation effects.

Example : DFT studies on analogous fluorinated pyridines show meta-directing effects of halogens; similar trends may apply to iodine .

Advanced: What are the challenges in synthesizing and stabilizing this compound derivatives for pharmaceutical applications, and how can they be mitigated?

Methodological Answer:

  • Challenges :
    • Iodine’s Photolability : Deiodination under UV light.
    • Steric Hindrance : Limits coupling reactions with bulky reagents.
  • Mitigation Strategies :
    • Protective Groups : Use tert-butoxycarbonyl (Boc) to shield the amine during iodination .
    • Low-Temperature Storage : Preserve stability at –20°C under inert atmosphere.
    • Alternative Halogenation : Explore late-stage iodination to minimize handling of unstable intermediates.

Case Study : Derivatives of 4-(4-methylpiperidino)-1,3,5-triazine-2-amine retained activity despite halogen substitution; similar approaches may apply .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.